N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-piperazin-1-ylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-8-6-9(13-16-8)12-10(15)7-14-4-2-11-3-5-14;;/h6,11H,2-5,7H2,1H3,(H,12,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOAUYLCQAJBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediate Synthesis
- 5-methyl-1,2-oxazol-3-yl moiety : Typically synthesized or obtained as 5-methyl-4-nitroisoxazole-3-carboxylic acid or related derivatives. This intermediate can be converted to acid chlorides using oxalyl chloride in anhydrous dichloromethane (DCM) with catalytic DMF at 0 °C to room temperature, facilitating subsequent coupling reactions.
Coupling with Piperazine
- Piperazine substitution : The piperazin-1-yl group is introduced by reacting the acid chloride intermediate with piperazine under basic conditions, often using triethylamine or N,N-diisopropylethylamine (DIPEA) as a base to scavenge hydrochloric acid formed during the reaction.
- The reaction is typically performed in anhydrous solvents such as DCM, acetonitrile, or tetrahydrofuran (THF) under nitrogen atmosphere to exclude moisture and oxygen, at temperatures ranging from 0 °C to room temperature or reflux depending on reactivity.
Formation of the Acetamide Linkage
- The acetamide bond formation is achieved by nucleophilic substitution of chloroacetyl chloride with the piperazine nitrogen, or by coupling the piperazine with activated carboxylic acid derivatives of the oxazole ring.
- Reaction times vary from 2 to 6 hours, with yields optimized by adjusting molar ratios (e.g., 1:1.2 acid chloride to piperazine) and reaction temperature.
Salt Formation
- The dihydrochloride salt is formed by treating the free base compound with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
- This step enhances the compound’s solubility and stability for isolation and storage.
Reaction Monitoring and Purification
- Flash column chromatography on silica gel (20-40 μm, 60 Å mesh) is employed to purify intermediates and the final product, using solvent systems such as ethyl acetate/hexanes or DCM/methanol mixtures.
- Thin-layer chromatography (TLC) with chloroform:acetone (3:1) or similar solvent systems monitors reaction progress.
- Recrystallization from ethanol-DMF mixtures improves purity.
Analytical Characterization for Quality Control
| Technique | Purpose | Typical Observations |
|---|---|---|
| 1H and 13C NMR | Structural confirmation | Methyl protons on oxazole at δ ~2.1 ppm; piperazine NH at δ ~7.2 ppm |
| Infrared Spectroscopy (IR) | Functional group identification | Amide C=O stretch near 1670 cm⁻¹; characteristic heterocyclic bands |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak [M+H]+ consistent with 224.26 g/mol for free base; adjusted for salt form |
| Elemental Analysis | Purity and composition confirmation | Matches theoretical values for C, H, N, Cl content |
| Melting Point Analysis | Purity and identity | Sharp melting point consistent with dihydrochloride salt |
Optimization and Yield Considerations
- Stoichiometric control is critical; excess acid chloride can lead to side reactions, while insufficient amounts reduce coupling efficiency.
- Reaction time extension (up to 6 hours) and temperature control (0 °C to room temperature) improve conversion.
- Use of anhydrous conditions and inert atmosphere minimizes hydrolysis and oxidation.
- Purification steps such as recrystallization and chromatography are essential for removing unreacted starting materials and side products.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, catalytic DMF | Anhydrous DCM | 0 °C to RT | Overnight | ~90 |
| Coupling with piperazine | Piperazine, triethylamine or DIPEA | DCM, MeCN, or THF | 0 °C to RT or reflux | 2–6 hours | 70–85 |
| Acetamide bond formation | Chloroacetyl chloride or activated acid derivative | DCM or THF | 0 °C to RT | 2–4 hours | 75–90 |
| Salt formation | HCl gas or HCl solution | Ethanol or EtOAc | RT | 1–2 hours | Quantitative |
| Purification | Flash chromatography, recrystallization | EtOAc/hexanes, EtOH/DMF | RT | Variable | High purity |
Research Findings and Notes
- The synthesis requires careful control of moisture and air exposure to prevent hydrolysis of acid chlorides and degradation of sensitive heterocycles.
- Piperazine substitution is favored under basic conditions to neutralize HCl and drive the reaction forward.
- The dihydrochloride salt form significantly enhances aqueous solubility, facilitating biological testing and formulation.
- Spectroscopic data confirm the structural integrity and purity of the final compound, critical for reproducible biological activity studies.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) 2-[[8-Chloro-6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Sulfanyl]-N-(5-Methyl-1,2-Oxazol-3-yl)Acetamide (CAS: 851614-35-2)
- Structure : Shares the N-(5-methyl-1,2-oxazol-3-yl)acetamide backbone but replaces piperazine with a triazolopyridine-sulfanyl group .
- Lacks the basic piperazine moiety, reducing solubility in aqueous media compared to the dihydrochloride salt form of the target compound .
(b) Chloro-Substituted Acetamide Pesticides
Functional Analogues with Piperazine Moieties
(a) N-(Diphenylmethyl)-2-[N-(5-Methyl-1,2-Oxazol-3-yl)Sulfonamido]Acetamide
- Structure : Retains the 5-methyloxazole and acetamide groups but replaces piperazine with a diphenylmethyl-sulfonamido chain .
- Key differences :
(b) 1-[2-(4-Methoxyphenoxy)Ethyl]Piperazine Dihydrochloride (CAS: 1581142-60-0)
- Structure : Shares the piperazine dihydrochloride salt but lacks the acetamide-oxazole framework .
- Key differences: The phenoxyethyl group directs this compound toward adrenergic or serotonin receptor modulation. Absence of the heterocyclic oxazole reduces structural diversity in binding interactions .
Comparative Analysis Table
Research Findings and Implications
- However, its discontinued status may reflect challenges in synthesis, stability, or efficacy compared to analogues.
- Structural Trends :
- Gaps in Data: No direct pharmacological or toxicological data were found in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS No. 1172414-85-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, pharmacological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has a molecular formula of C10H18Cl2N4O2 and a molecular weight of 297.18 g/mol. It is characterized by the presence of an oxazole ring and a piperazine moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H18Cl2N4O2 |
| Molecular Weight | 297.18 g/mol |
| CAS Number | 1172414-85-5 |
| Appearance | Powder |
| Storage Conditions | Room temperature |
Antimicrobial Properties
Research indicates that compounds containing oxazole and piperazine structures exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxazole showed potent activity against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly in inhibiting tumor growth. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. Initial findings suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A comparative analysis was conducted on various oxazole derivatives, revealing that those with piperazine substitutions exhibited enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values were determined, showing a range from 10 to 50 µg/mL for effective compounds.
-
Anticancer Research :
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound could inhibit cell proliferation with IC50 values ranging from 20 to 100 µM.
- Mechanistic studies suggested the induction of apoptosis via caspase activation pathways.
-
Neuropharmacological Assessment :
- Behavioral assays in rodent models indicated potential anxiolytic effects when administered at specific dosages.
- Neurotransmitter level assays revealed alterations in serotonin and dopamine levels post-administration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a chloroacetamide intermediate with piperazine derivatives in the presence of triethylamine as a base (4–6 hours, monitored by TLC) yields the target molecule. Recrystallization using polar aprotic solvents (e.g., pet-ether) improves purity .
Q. How is structural characterization performed for this compound?
- Answer : Use a combination of 1H/13C NMR (to confirm proton environments and carbon backbone), IR spectroscopy (to identify amide C=O stretches ~1650–1700 cm⁻¹), and LC-MS (for molecular weight validation). Elemental analysis ensures stoichiometric ratios of C, H, N, and O .
Q. What are the primary biological targets or activities reported for this compound?
- Answer : The compound (CIM0216) is a potent TRPM3 ion channel activator , with EC50 values in the low micromolar range. It induces calcium influx in TRPM3-expressing cells, measured via fluorescence-based calcium imaging .
Advanced Research Questions
Q. How does the compound's TRPM3 activation mechanism differ from canonical agonists?
- Answer : CIM0216 binds to an allosteric site on TRPM3, distinct from the endogenous agonist pregnenolone sulfate. This is validated via mutagenesis studies (alanine scanning of transmembrane domains) and patch-clamp electrophysiology to compare current-voltage relationships .
Q. What analytical strategies resolve contradictions in metabolite identification during pharmacokinetic studies?
- Answer : Use high-resolution LC-MS/MS with isotopic labeling (e.g., 15N/13C internal standards) to distinguish metabolites from matrix interference. For example, metabolites with exact mass 331.0975 or 363.1365 can be quantified using data-dependent acquisition (DDA) modes .
Q. How to assess selectivity against other TRP channels (e.g., TRPC3/6/7)?
- Answer : Perform functional assays in HEK293 cells transiently transfected with TRPC3/6/7 or TRPM1/2/4–7. Measure calcium flux or whole-cell currents (via electrophysiology) to confirm >100-fold selectivity for TRPM3 .
Q. What computational approaches predict off-target interactions or toxicity?
- Answer : Use PASS (Prediction of Activity Spectra for Substances) software to screen for unintended kinase or GPCR interactions. Combine with molecular docking (e.g., AutoDock Vina) to assess binding affinities to known toxicological targets .
Methodological Challenges & Solutions
Q. How to address impurities in scaled-up synthesis batches?
- Answer : Employ HPLC-UV/ELSD with orthogonal methods (e.g., ion-pair chromatography at pH 6.5 ammonium acetate buffer). Compare retention times against certified reference standards (e.g., EP/BP impurity guidelines) .
Q. What stability-indicating assays are recommended for formulation studies?
- Answer : Conduct forced degradation studies under heat (40–60°C), humidity (75% RH), and oxidative (H2O2) conditions. Monitor degradation products via UPLC-QTOF and confirm structural changes using MS/MS fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
